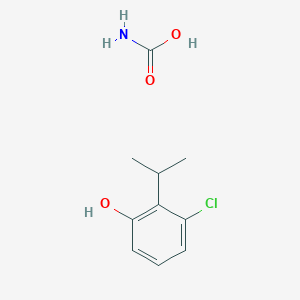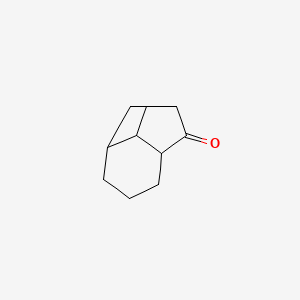
9H-Fluorene, 2,7-bis(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 2,7-bis(2-phenylethenyl)-: is a compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of two phenylethenyl groups attached to the 2 and 7 positions of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- typically involves the reaction of 2,7-dibromofluorene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Fluorene, 2,7-bis(2-phenylethenyl)- can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitro-substituted fluorenes.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of conjugated polymers for organic electronics.
- Acts as a precursor for the synthesis of various functionalized fluorenes .
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .
Comparación Con Compuestos Similares
- 9H-Fluorene, 2,7-dibromo-
- 9H-Fluorene, 2,7-dimethyl-
- 9H-Fluorene, 2,7-diphenyl-
Comparison:
- 9H-Fluorene, 2,7-bis(2-phenylethenyl)- exhibits superior optoelectronic properties compared to its analogs due to the extended conjugation provided by the phenylethenyl groups.
- It shows higher fluorescence quantum yields and better charge transport properties, making it more suitable for applications in OLEDs and other electronic devices .
Propiedades
Número CAS |
51023-87-1 |
|---|---|
Fórmula molecular |
C29H22 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,7-bis(2-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2 |
Clave InChI |
DAKGYRRPMNTHII-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


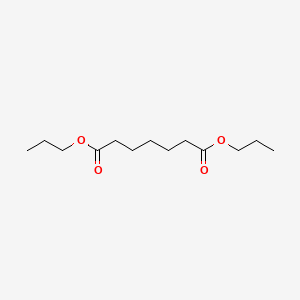
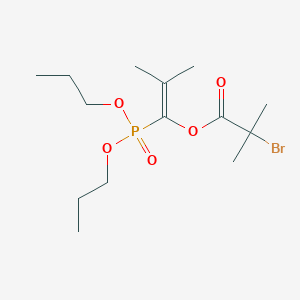

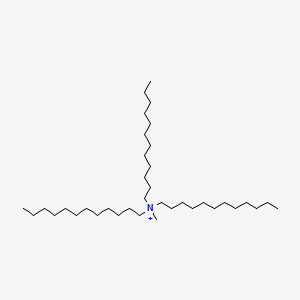
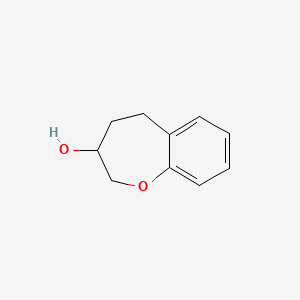
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
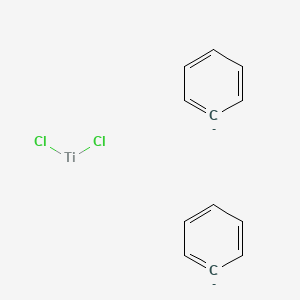
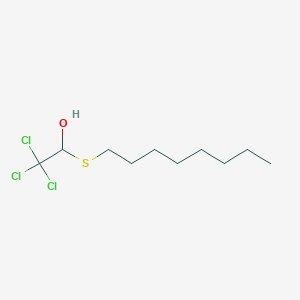
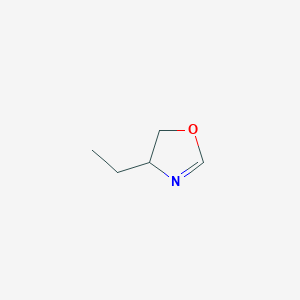
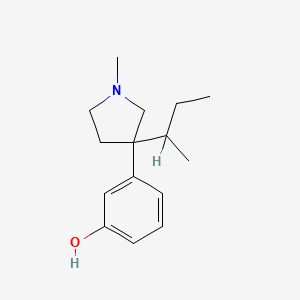
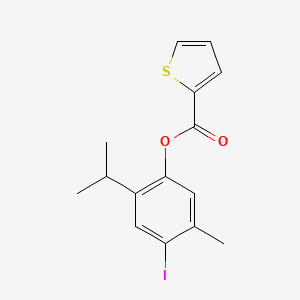
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
